2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate
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Overview
Description
2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate is an organic compound that combines a dichlorobenzyl group with a furan-2-yl acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate typically involves the esterification of 2,4-dichlorobenzyl alcohol with 3-(furan-2-yl)acrylic acid. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions to achieve high yields. The reaction is often carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylate group can be reduced to form the corresponding saturated ester.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated esters.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the dichlorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl moiety but lacks the furan-2-yl acrylate group.
3-(Furan-2-yl)acrylic acid: Contains the furan-2-yl acrylate group but lacks the dichlorobenzyl moiety.
Uniqueness
2,4-Dichlorobenzyl 3-(furan-2-yl)acrylate is unique due to the combination of the dichlorobenzyl and furan-2-yl acrylate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
853349-56-1 |
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Molecular Formula |
C14H10Cl2O3 |
Molecular Weight |
297.1 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-4-3-10(13(16)8-11)9-19-14(17)6-5-12-2-1-7-18-12/h1-8H,9H2/b6-5+ |
InChI Key |
KFNLKUQOEIFYHF-AATRIKPKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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